
N-(propan-2-yl)sulfamoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(propan-2-yl)sulfamoyl fluoride” is a derivative of sulfamoyl fluorides, which are organic compounds having the chemical formula F−SO2−N(−R1)−R2 . Sulfamoyl fluorides are contrasted with the sulfonimidoyl fluorides with structure R1-S(O)(F)=N-R2 .
Synthesis Analysis
Sulfamoyl fluorides can be made by treating secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF) . Cyclic secondary amines work as well, provided they are not aromatic . Sulfamoyl fluorides can also be made from sulfamoyl chlorides, by reacting with a substance that can supply the fluoride ion, such as NaF, KF, HF, or SbF3 .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the chemical formula C3H8FNO2S .Chemical Reactions Analysis
The reaction between ribonucleosides and ex situ generated sulfonyl fluoride has been developed . The reaction takes place at the −NH2 groups of nucleobases, and the resulting nucleosides are equipped with a sulfamoyl fluoride moiety .Applications De Recherche Scientifique
Isotopic Exchange Synthesis
Synthesis of sulfamoyl [18F]fluorides, including N-(propan-2-yl)sulfamoyl fluoride, is a significant area of research. A novel approach involving 18F/19F isotopic exchange has been developed to synthesize various sulfamoyl [18F]fluorides with high efficiency. This method overcomes previous challenges in nucleophilic radiofluorination of sulfamoyl derivatives and diversifies the chemical library of sulfamoyl functionalities (Jeon et al., 2021).
Electrochemical Oxidation in Wastewater Treatment
Electrochemical oxidation using boron-doped diamond electrodes has been explored for treating industrial wastewater containing poly- and perfluoroalkyl substances (PFASs). This treatment effectively removes PFASs, including fluorotelomer sulfonamide propyl N,N dimethylamine, and achieves significant mineralization of these substances (Gómez-Ruiz et al., 2017).
Vibrational Analyses of Sulfamoyl Halides
Vibrational analyses using DFT-B3LYP/6-311+G** and ab initio MP2/6-311+G** calculations have been conducted on sulfamoyl halides NH2SO2X (X is F, Cl, and Br). These studies provide insights into the structural stability and vibrational properties of sulfamoyl fluoride and related compounds (Badawi, 2006).
Synthesis of Sulfur(VI) Fluorides
Research on the synthesis of sulfur(VI) fluorides, such as sulfamoyl fluorides, is another significant area. New methods, like the use of crystalline reagents, have been developed to synthesize a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou et al., 2018).
SuFEx Chemistry for Sulfamides, Sulfamates, and Sulfonamides
SuFEx chemistry, which involves the activation of sulfamoyl fluorides for reactions with amines, enables the creation of a broad array of nitrogen-based S(VI) compounds. This chemistry is applicable to various sulfamides, sulfamates, and sulfonamides (Mahapatra et al., 2020).
Mécanisme D'action
These species undergo a selective sulfur fluoride exchange (SuFEx) reaction with various amines, leading to sulfamide-functionalized derivatives . It is possible to controllably activate the SVI–F bond, transforming fluoride into a good leaving group and enabling reactions with various nucleophiles .
Orientations Futures
The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The SuFEx approach requires installation of a −SO2F group in the molecule of interest . The emerging demand for diverse molecules containing the SVI–F motif can be satisfied thanks to so-called SuFEx hubs . This suggests a promising future for the study and application of “N-(propan-2-yl)sulfamoyl fluoride” and similar compounds.
Propriétés
IUPAC Name |
N-propan-2-ylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRMQZQDFNJVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

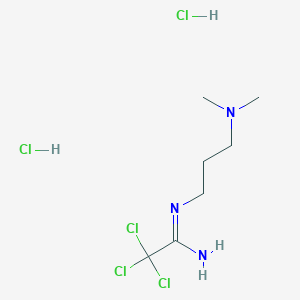
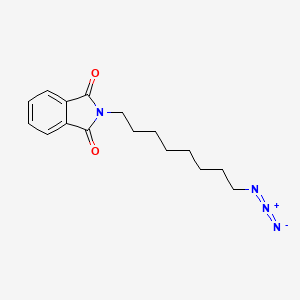
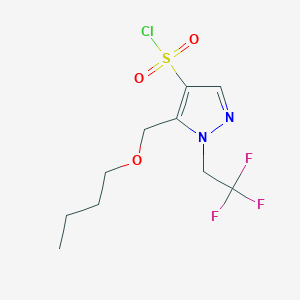

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)
![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2441185.png)
![1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441186.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2441189.png)
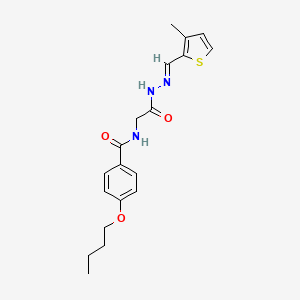
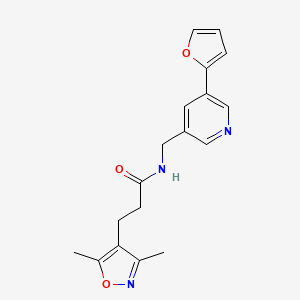

![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)
